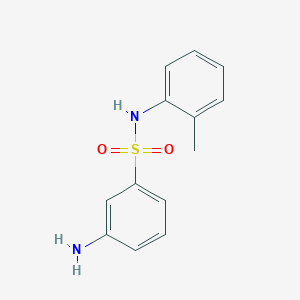

3-Amino-n-(2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRNHCFDZCRUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-N-(2-methylphenyl)benzenesulfonamide CAS 847171-68-0 properties

CAS: 847171-68-0 Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 262.33 g/mol

Part 1: Executive Summary & Strategic Utility

3-Amino-N-(2-methylphenyl)benzenesulfonamide is a high-value pharmacophore intermediate used primarily in the synthesis of small molecule inhibitors targeting kinases and carbonic anhydrases.[1] Unlike its para-substituted counterparts (classic sulfa drugs), this meta-amino isomer provides a distinct "kinked" geometry, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).[1]

Its primary utility lies in its bifunctionality:

-

The Sulfonamide Motif: Acts as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes.[1]

-

The meta-Amino Handle: Serves as a nucleophilic attachment point for library diversification (e.g., urea formation, amide coupling) without disrupting the sulfonamide-protein interaction.[1]

Part 2: Physicochemical Profile[1]

The following data characterizes the core properties essential for formulation and assay development.

| Property | Value / Description | Context |

| Appearance | Off-white to pale yellow crystalline solid | Typical of oxidized aniline derivatives. |

| Molecular Weight | 262.33 Da | Ideal for FBDD (Rule of 3 compliant).[1] |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 2 (Aniline -NH₂, Sulfonamide -NH-) | Critical for active site engagement.[1] |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Nitrogen lone pairs) | |

| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Low aqueous solubility; requires co-solvent for bioassays.[1] |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic; remains neutral at physiological pH.[1] |

| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic; less reactive than alkyl amines.[1] |

Part 3: Synthetic Architecture

The synthesis of CAS 847171-68-0 follows a robust two-step sequence: Sulfonylation followed by Chemoselective Reduction . This pathway minimizes side reactions (such as bis-sulfonylation).[1]

Visual Workflow (Graphviz)

Caption: Two-step convergent synthesis pathway. Step 1 utilizes nucleophilic attack on the sulfonyl chloride; Step 2 involves a chemoselective reduction of the nitro group.[1]

Detailed Experimental Protocol

Step 1: Sulfonylation (Formation of the Scaffold)

Rationale:o-Toluidine is sterically hindered by the ortho-methyl group. Pyridine is used as both a solvent and a proton scavenger to drive the reaction forward.[1]

-

Setup: Charge a round-bottom flask with 3-nitrobenzenesulfonyl chloride (1.0 eq) and dry Dichloromethane (DCM) (10 V). Cool to 0°C under N₂ atmosphere.[1]

-

Addition: Add o-toluidine (1.0 eq) followed by Pyridine (1.2 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent hydrolysis of the sulfonyl chloride.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Nitro Reduction (Activation of the Handle)

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Iron/Ammonium Chloride (Fe/NH₄Cl) method is described here as it is highly chemoselective and avoids potential poisoning of Pd catalysts by trace sulfur species.[1]

-

Suspension: Dissolve the nitro-intermediate (from Step 1) in Ethanol:Water (3:1) .[1]

-

Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

-

Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours. The mixture will turn dark/rusty.[1]

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1][2]

-

Isolation: Concentrate the filtrate. The product often precipitates upon cooling or water addition.[1]

-

Validation: Verify structure via ¹H-NMR (Look for disappearance of nitro-aromatic signals and appearance of broad -NH₂ peak ~5.0 ppm).

Part 4: Structural Biology & SAR Implications[1]

The "Meta-Linker" concept is central to the utility of CAS 847171-68-0.[1]

The "Kink" Effect

Unlike para-substituted sulfonamides (linear geometry), the meta-substitution pattern introduces a 120° angle between the sulfonamide binding motif and the amino handle.[1]

-

Consequence: This directs the attached pharmacophore into a different sub-pocket within the enzyme active site, often exploiting hydrophobic clefts that linear molecules cannot reach.

The o-Tolyl Moiety

The 2-methyl group on the N-phenyl ring is not merely lipophilic; it restricts rotation around the N-C bond (atropisomerism potential).[1]

-

Consequence: It locks the molecule into a preferred conformation, reducing the entropic penalty upon binding to the target protein.

SAR Decision Matrix (Graphviz)

Caption: Structure-Activity Relationship (SAR) map showing how the scaffold serves as a divergence point for kinase and enzyme inhibitor design.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab.[1] |

| Skin Irritation | H315: Causes skin irritation.[1][3] | Wear nitrile gloves.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Wear safety goggles.[1][3] |

| Sensitization | Sulfonamide Allergy Warning: | Handle in fume hood; avoid dust generation.[1] |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) over time if exposed to air/light.[1]

References

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from [1]

-

Organic Syntheses. (2025). Preparation of secondary amines via 2-nitrobenzenesulfonamides.[1][5] Org.[1][6][7] Synth. Coll. Vol. 10. Retrieved from [1]

-

MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. Molecules.[1][2][4][6][7][8][9][10][11] Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] Synthesis and Biological Evaluation of Novel Nitrobenzenesulfonamide Hybrids. ACS Omega.[1] Retrieved from [1]

-

PrepChem. (2025).[1] Synthesis of N-(2-methylphenyl)-benzenesulfonamide.[1][12] Retrieved from [1]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TEREPHTHALIC ACID [training.itcilo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 16803-96-6: Benzenesulfonamide, 4-amino-N-(2-methylphe… [cymitquimica.com]

- 7. cbijournal.com [cbijournal.com]

- 8. fishersci.pt [fishersci.pt]

- 9. TEREPHTHALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Terephthalic Acid [drugfuture.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

Technical Whitepaper: Isomeric Distinction of Amino-N-(2-methylphenyl)benzenesulfonamides

The following technical guide details the structural, physicochemical, and biological distinctions between the 3-amino and 4-amino isomers of N-(2-methylphenyl)benzenesulfonamide.

Comparative Analysis of 3-Amino vs. 4-Amino Isomers in Drug Discovery

Executive Summary

The positional isomerism between 3-amino-N-(2-methylphenyl)benzenesulfonamide (Meta-isomer) and 4-amino-N-(2-methylphenyl)benzenesulfonamide (Para-isomer) dictates a fundamental divergence in biological function and chemical reactivity.

The 4-amino isomer is a structural analog of para-aminobenzoic acid (PABA), placing it firmly within the class of antimicrobial sulfonamides (sulfa drugs) that inhibit dihydropteroate synthase (DHPS). In contrast, the 3-amino isomer lacks the geometric linearity required for DHPS inhibition. Instead, it serves as a privileged scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, where the meta-amino group functions as a vector for solubilizing groups or hydrogen-bond donors in the hinge-binding region of enzymes.

This guide analyzes the electronic effects, synthesis pathways, and Structure-Activity Relationships (SAR) that differentiate these two chemical entities.

Chemical Structure & Electronic Properties

Structural Divergence

Both molecules share a core N-phenylbenzenesulfonamide skeleton substituted with a methyl group at the ortho position of the N-phenyl ring (o-toluidine moiety). The differentiator is the amino group (-NH₂) on the sulfonyl-bearing ring.

-

4-Amino Isomer (Para): The amino group is para to the sulfonyl group. This allows for direct resonance conjugation between the lone pair of the nitrogen and the sulfonyl moiety.

-

3-Amino Isomer (Meta): The amino group is meta to the sulfonyl group. Resonance conjugation is geometrically forbidden; electronic influence is primarily inductive.

Electronic Effects & pKa

The acidity of the sulfonamide nitrogen (-SO₂NH-) is a critical parameter for solubility and receptor binding. The pKa is governed by the stability of the deprotonated sulfonamide anion.

| Feature | 4-Amino Isomer (Para) | 3-Amino Isomer (Meta) |

| Hammett Constant ( | ||

| Electronic Effect | Strong Resonance Donation (+R) | Weak Inductive/Resonance Effect |

| Anion Stability | Destabilized by electron donation | Less destabilized |

| Predicted pKa (NH) | 10.4 - 10.8 (Less Acidic) | 9.5 - 9.9 (More Acidic) |

| Solubility (pH 7.4) | Lower (mostly neutral form) | Slightly Higher |

Implication: The 4-amino isomer typically requires a higher pH to solubilize as a salt compared to the 3-amino isomer. In the context of enzyme binding, the 4-amino group increases electron density on the sulfonyl oxygens, strengthening hydrogen bond acceptance.

Synthesis & Impurity Profiling

The synthesis of both isomers follows a parallel workflow utilizing distinct regioisomeric starting materials. The core challenge is controlling the regioselectivity if starting from toluene, though commercial sulfonyl chlorides are typically used to bypass this.

Synthetic Pathway (General Protocol)

The standard industrial route involves the condensation of o-toluidine with the appropriate nitrobenzenesulfonyl chloride, followed by reduction of the nitro group.

Reagents:

-

Electrophile: 3-nitrobenzenesulfonyl chloride (for Meta) OR 4-nitrobenzenesulfonyl chloride (for Para).

-

Nucleophile: 2-methylaniline (o-toluidine).

-

Base: Pyridine or Sodium Carbonate (

). -

Reductant: Iron powder/HCl (Bechamp) or

/Pd-C.

Visualization of Synthesis Logic

The following diagram illustrates the parallel synthesis and the critical divergence point.

Figure 1: Parallel synthetic routes for 3-amino and 4-amino isomers via sulfonylation and nitro-reduction.

Structure-Activity Relationship (SAR)[1]

The biological utility of these molecules is strictly defined by the position of the amino group.

The 4-Amino Isomer: Antibacterial Efficacy

-

Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS).[1]

-

Structural Requirement: The 4-amino group mimics the 4-amino group of para-aminobenzoic acid (PABA). The distance between the amino group and the acidic center (sulfonamide) must be approximately 6.7–7.0 Å to fit the DHPS active site.

-

Activity: Active against Gram-positive and some Gram-negative bacteria.[2] The N-o-tolyl group (2-methylphenyl) provides hydrophobic interaction within the binding pocket, potentially altering the half-life compared to unsubstituted sulfanilamide.

The 3-Amino Isomer: Kinase & Enzyme Scaffold

-

Mechanism: Does not inhibit DHPS (inactive as an antibiotic).

-

Utility:

-

Kinase Inhibition: The 3-amino position allows for substitution with bulky heterocycles (e.g., pyrimidines) to target the ATP-binding hinge region of kinases. The geometry allows the sulfonamide to act as a linker rather than a PABA mimic.

-

Carbonic Anhydrase (CA): While primary sulfonamides (

) are the gold standard for CA inhibition, substituted benzenesulfonamides can bind to specific isoforms (e.g., CA IX) if the substituent fits the hydrophobic sub-pocket.

-

SAR Logic Diagram

Figure 2: Decision tree illustrating the biological target divergence based on amino group positioning.

Experimental Protocols

Protocol A: Synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Precursor step for the 4-amino isomer.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer.

-

Charge: Add 2-methylaniline (1.07 g, 10 mmol) and Pyridine (10 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in dry acetone (5 mL). Add dropwise over 20 minutes, maintaining temperature <5°C.

-

Reaction: Remove ice bath and stir at room temperature (25°C) for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl (to neutralize pyridine). A precipitate will form.

-

Isolation: Filter the solid, wash with water (3 x 20 mL), and recrystallize from Ethanol/Water (9:1).

-

Yield: Expect 85-90% of a pale yellow solid.

Protocol B: Reduction to 4-Amino-N-(2-methylphenyl)benzenesulfonamide

-

Charge: Dissolve the nitro intermediate (2.9 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).

-

Catalyst: Add Iron powder (3.0 g, excess) and Ammonium Chloride (0.5 g).

-

Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The yellow color should fade to colorless/brown (iron oxides).

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Crystallization: Concentrate the filtrate to ~15 mL and cool to 4°C. White crystals of the 4-amino sulfonamide will precipitate.

-

Characterization: Melting point approx. 184-185°C [Ref 1.12].

(Note: The same protocol applies to the 3-amino isomer, substituting the 3-nitro starting material in Protocol A.)

References

-

National Institutes of Health (NIH). N-(2-Methylphenyl)benzenesulfonamide Crystal Structure. PMC Articles. Available at: [Link]

-

PubChem. 4-amino-N-(2-methylphenyl)benzenesulfonamide Compound Summary. Available at: [Link]

-

Farmacia Journal. New Synthesis in the N-[4-[(Phenylcarbamoyl)amino]phenyl]benzenesulfonamide Series. 2016, Vol 64.[3] Available at: [Link]

-

Royal Society of Chemistry. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, high-purity lead compounds relies heavily on bifunctional building blocks. 3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS: 847171-68-0) is a highly versatile intermediate utilized in the synthesis of targeted therapeutics, including kinase inhibitors and protein-protein interaction (PPI) modulators.

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, safety protocols, and a field-proven, self-validating methodology for its chemoselective derivatization.

Structural Rationale and Pharmacophore Significance

The architectural value of 3-Amino-N-(2-methylphenyl)benzenesulfonamide lies in its bipartite nature:

-

The Ortho-Tolyl Sulfonamide Core: Unlike primary sulfonamides (which act as classic zinc-binding groups for Carbonic Anhydrase), this secondary sulfonamide is sterically hindered. The methyl group at the 2-position of the aniline ring forces the aromatic system out of coplanarity with the sulfonamide plane due to steric clashing with the sulfonyl oxygen atoms. This pre-organized, twisted conformation is highly prized in structure-based drug design for targeting deep, narrow hydrophobic pockets (e.g., kinase hinge regions).

-

The Meta-Amino Group: The primary aniline moiety serves as a highly reactive nucleophilic handle, allowing for rapid vector expansion via amide coupling, urea formation, or reductive amination.

Physicochemical & Structural Identifiers

While specific PubChem CIDs may be dynamically assigned or proprietary depending on the database mirror, the compound is universally tracked via its CAS Registry Number across major chemical suppliers[1][2].

| Property | Value |

| Chemical Name | 3-Amino-N-(2-methylphenyl)benzenesulfonamide |

| CAS Registry Number | 847171-68-0 |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.33 g/mol [1][3] |

| SMILES String | CC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)N |

| Physical State | Solid (Powder/Crystals) |

Safety Data and Handling Protocols (GHS)

As a specialized laboratory chemical intended for scientific research and development[3], 3-Amino-N-(2-methylphenyl)benzenesulfonamide must be handled according to standard Globally Harmonized System (GHS) protocols for substituted anilines and sulfonamides.

| GHS Hazard Class | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation (Single exposure). |

Mitigation & Engineering Controls

-

Containment: Handle exclusively within a certified chemical fume hood to prevent inhalation of dust/aerosols (P261).

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory (P280).

-

Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.

Experimental Methodology: Chemoselective Derivatization

To utilize this building block effectively, researchers must differentiate between the primary aniline nitrogen and the secondary sulfonamide nitrogen. The following protocol describes a chemoselective acylation of the 3-amino group.

Causality and Mechanistic Insight

The primary aniline (pKa ~4.6 for the conjugate acid) is significantly more nucleophilic than the secondary sulfonamide (pKa ~10). However, if a strong base is used, the sulfonamide can be deprotonated, leading to competing N-acylation.

-

Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is employed because its steric bulk prevents it from acting as a competing nucleophile, and its basicity is insufficient to deprotonate the sulfonamide N-H.

-

Why 0 °C? Low temperatures kinetically favor the highly nucleophilic primary amine and suppress over-acylation (di-acylation) pathways.

Step-by-Step Protocol (Self-Validating System)

-

Preparation: Dissolve 1.0 equivalent (e.g., 262 mg, 1.0 mmol) of 3-Amino-N-(2-methylphenyl)benzenesulfonamide in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Anhydrous conditions are critical to prevent the hydrolysis of the incoming electrophile.

-

Base Addition: Add 1.5 equivalents of DIPEA (261 µL, 1.5 mmol) via microsyringe. Stir for 5 minutes.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of the desired acid chloride (R-COCl) dropwise over 10 minutes.

-

In-Process Control (Self-Validation): After 1 hour, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.

-

Validation Metric: The disappearance of the starting mass (

263.1 [M+H]⁺) and the appearance of the single-addition product mass confirms successful chemoselective conversion. The absence of a double-addition mass confirms the protective causality of the mild base and low temperature.

-

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target amide.

Workflow Visualization

Below is the logical workflow mapping the transformation of the raw building block into a screened lead compound.

Fig 1. Chemoselective derivatization workflow for 3-Amino-N-(2-methylphenyl)benzenesulfonamide.

References

- Source: sigmaaldrich.

- Source: combi-blocks.

- Source: bldpharm.

Sources

Solubility Profile and Formulation Dynamics of 3-Amino-N-(2-methylphenyl)benzenesulfonamide in DMSO

Executive Summary

In early-stage drug discovery and fragment-based screening, achieving reliable and thermodynamically stable solvation of small molecules is a critical prerequisite for accurate biological assays[1]. 3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS: 847171-68-0)[2] is a specialized sulfonamide derivative. Like many compounds in its class, it exhibits poor aqueous solubility but demonstrates excellent solubility in polar aprotic solvents. This whitepaper provides a comprehensive, causality-driven guide to the solvation thermodynamics, handling protocols, and in vivo formulation strategies for this compound using Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Structural Dynamics

To understand the solubility behavior of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, we must first analyze its structural components:

-

Molecular Weight: 262.33 g/mol [2]

-

Molecular Formula: C13H14N2O2S

-

Structural Motifs: The molecule features a primary amine (-NH2), a central benzenesulfonamide core (-SO2NH-), and an ortho-methylated phenyl ring.

The Solvation Challenge: The solid-state crystal lattice of sulfonamides is exceptionally stable. It is held together by a robust network of intermolecular hydrogen bonds between the primary amine (donor), the sulfonamide nitrogen (donor), and the sulfonyl oxygens (acceptors). To dissolve this compound, a solvent must possess enough thermodynamic affinity to outcompete these internal lattice energies.

Solvation Thermodynamics in Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard solvent for sulfonamide derivatives[3]. The causality behind this lies in its unique molecular geometry and electronic distribution.

DMSO ((CH3)2S=O) is a strongly polar aprotic solvent with a high dielectric constant. Its highly polarized sulfur-oxygen double bond acts as an aggressive hydrogen bond acceptor. When 3-Amino-N-(2-methylphenyl)benzenesulfonamide is introduced to DMSO, the sulfoxide oxygens rapidly form hydrogen bonds with the drug's -NH2 and -SO2NH- protons. This interaction outcompetes the compound's internal crystal lattice bonds, effectively pulling individual molecules into the solvation shell. Based on the behavior of structurally analogous sulfonamides (such as sulfamethoxazole and sulfadimethoxine), the solubility of this compound in pure DMSO is expected to exceed 50 mg/mL (approx. 190 mM) [3][4].

The "Hygroscopic Penalty" and Solvent Integrity

DMSO is notoriously hygroscopic. Atmospheric moisture absorption rapidly decreases its capacity to solvate hydrophobic aromatic moieties[5].

-

The Causality: Water molecules competitively hydrogen-bond with the DMSO sulfoxide groups, effectively "stealing" the solvent's capacity to interact with the drug. This leads to micro-precipitation or "crashing out" of the compound. Therefore, utilizing anhydrous, inert-gas-purged DMSO is not merely a recommendation—it is a strict thermodynamic necessity for maintaining stock integrity.

Experimental Methodologies: Self-Validating Protocols

As a standard practice, experimental workflows must be self-validating to ensure that screening results are not masked by poor solubility.

Protocol A: Master Stock Preparation (In Vitro)

-

Preparation: Weigh the compound in a low-humidity environment to prevent premature moisture exposure.

-

Solvation: Add newly opened, anhydrous DMSO to achieve a target concentration (e.g., 50 mg/mL).

-

Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.

-

Causality: Acoustic cavitation from sonication provides the localized activation energy required to shatter residual crystal lattice structures without thermally degrading the molecule.

-

-

Validation (The Tyndall Test): Pass a laser pointer through the vial. A true molecular solution will not scatter the light. If a visible beam path appears, the mixture is a colloidal suspension and requires further dilution or sonication.

Fig 1: Solvation workflow and Tyndall effect quality control for DMSO stock preparation.

Protocol B: Aqueous Transition for In Vivo Assays (10/40/5/45 Rule)

Transitioning directly from 100% DMSO to an aqueous buffer will cause immediate precipitation. To prevent this, a sequential co-solvent addition is required[4]:

-

Primary Solvation (10% Volume): Start with the DMSO master stock.

-

Steric Shielding (40% PEG300): Add PEG300 and vortex thoroughly.

-

Causality: PEG300 forms a viscous, hydrogen-bonded network around the solvated drug, creating a steric and thermodynamic barrier against rapid nucleation.

-

-

Micellar Encapsulation (5% Tween-80): Add Tween-80 and vortex.

-

Causality: This non-ionic surfactant lowers interfacial tension and forms micelles, providing a hydrophobic core for the drug to reside in once water is introduced.

-

-

Aqueous Bulk (45% Saline): Add saline dropwise under constant agitation.

-

Causality: Dropwise addition prevents localized supersaturation zones, ensuring the drug remains trapped in the PEG/Tween microenvironments rather than crashing out.

-

Quantitative Data Summary

The following table summarizes the expected solubility profile and formulation parameters based on established sulfonamide behavior in early drug discovery protocols.

| Solvent / Formulation | Expected Solubility Limit | Thermodynamic State | Primary Application |

| 100% Anhydrous DMSO | ≥ 50 mg/mL (>190 mM) | True Molecular Solution | In Vitro Master Stock |

| 100% Aqueous Buffer (PBS) | < 0.5 mg/mL | Suspension / Precipitate | Not Recommended |

| 10% DMSO : 90% Corn Oil | ≥ 2.5 mg/mL | Emulsion / Solution | Oral In Vivo Dosing |

| 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline | ≥ 2.5 mg/mL | Micellar Dispersion | IV / IP In Vivo Dosing |

Troubleshooting & Precipitation Rescue Logic

Even with strict protocols, localized temperature drops or rapid solvent addition can induce precipitation. The following logic pathway dictates the rescue protocol for crashed formulations.

Fig 2: Decision-tree logic for rescuing precipitated sulfonamide formulations.

References

Sources

Advanced Technical Guide: Meta-Amino Sulfonamide Derivatives

Precision Scaffolds for Isoform-Selective Inhibition and Oncology

Executive Summary

While para-amino benzenesulfonamides (sulfanilamides) launched the antibiotic era, meta-amino sulfonamide derivatives have emerged as the premier scaffold for targeting metalloenzymes involved in hypoxic tumor survival and antibiotic-resistant Gram-negative bacteria. This guide analyzes the meta-amino pharmacophore (

Structural Logic & SAR: The Meta Advantage

The shift from para to meta substitution fundamentally alters the electronic and steric presentation of the sulfonamide zinc-binding group (ZBG).

1.1 Electronic Desymmetrization

In para-isomers, the amino group acts as a strong electron donor in direct conjugation with the sulfonyl group, increasing the pKa of the sulfonamide nitrogen (

-

Lower pKa (~9.0–9.5): Enhances the ionization of the sulfonamide moiety (

) at physiological pH, which is critical for coordinating the Zinc ( -

Altered Vectorality: The meta vector directs the "tail" of the molecule towards the hydrophilic/hydrophobic distinct regions of the CA active site, allowing for interactions with isoform-specific residues (e.g., Phe131 in CA II vs. Val131 in CA IX).

1.2 The "Tail" Approach

The meta-amino group serves as the ideal attachment point for "tails"—bulky lipophilic or hydrophilic moieties that extend out of the active site.

-

Selectivity Mechanism: The conserved core binds the Zn ion, while the meta-tail interacts with the variable "selective pocket" at the rim of the active site.

-

Key Derivative Class: Ureido-benzenesulfonamides . Derivatizing the meta-amine into a urea linkage (

) creates extensive hydrogen bonding networks that stabilize the inhibitor-enzyme complex.

Therapeutic Applications

2.1 Hypoxia-Activated Anticancer Agents (CA IX/XII)

Tumor cells in hypoxic environments overexpress CA IX and XII to export protons and maintain intracellular pH.

-

Mechanism: Meta-amino sulfonamides inhibit the catalytic hydration of

to bicarbonate and -

Clinical Relevance: SLC-0111 (a ureido-sulfonamide) is a leading candidate. Meta-substituted analogs often show superior selectivity ratios (

CA II /

2.2 LpxH Inhibition (Gram-Negative Antibacterials)

Recent studies identify meta-sulfonamidobenzamides as inhibitors of LpxH, an enzyme critical for Lipid A biosynthesis in the outer membrane of Gram-negative bacteria.[1]

-

SAR Insight: Shifting the sulfonamide from ortho to meta eliminates steric clash in the LpxH active site, improving potency against multi-drug resistant strains.

Synthesis Strategies

The synthesis of meta-amino sulfonamide derivatives typically proceeds via the reduction of meta-nitro precursors or Pd-catalyzed coupling.

3.1 Diagram: General Synthesis Workflow

The following Graphviz diagram outlines the standard "Nitro-Reduction" route and the "Tail-Derivatization" pathway.

Figure 1: Synthetic pathways for generating diverse meta-amino sulfonamide libraries.

3.2 Detailed Protocol: Synthesis of a Ureido-Substituted Meta-Sulfonamide

Target: 4-(3-(3-sulfamoylphenyl)ureido)benzenesulfonamide (Dual-tail probe).

Step 1: Preparation of 3-Nitrobenzenesulfonamide

-

Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (25% aq, excess), Acetone.

-

Procedure: Dissolve sulfonyl chloride in acetone at 0°C. Add

dropwise. Stir for 2h at RT. -

Workup: Evaporate acetone. Acidify with 1M HCl to precipitate the product. Filter and wash with cold water.

-

Yield: Typically >90%.

Step 2: Reduction to 3-Aminobenzenesulfonamide

-

Reagents: 3-Nitrobenzenesulfonamide (1.0 eq), Hydrazine hydrate (5.0 eq),

(catalytic), Methanol. -

Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of nitro spot).

-

Workup: Filter through Celite to remove iron. Concentrate filtrate.[2] Recrystallize from Ethanol/Water.

-

Validation:

NMR (DMSO-

Step 3: Urea Formation (The "Tail")

-

Reagents: 3-Aminobenzenesulfonamide (1.0 eq), 4-Isocyanatobenzenesulfonamide (1.0 eq), Acetonitrile (dry).

-

Procedure: Dissolve amine in acetonitrile. Add isocyanate dropwise at RT. Stir for 12h. Product often precipitates.

-

Purification: Filter the precipitate. Wash with hot acetonitrile to remove unreacted starting materials.

-

Integrity Check: Melting point >250°C (decomposition). Mass Spec (

).

Experimental Validation: CA Inhibition Assay

To validate the biological activity of the synthesized meta-amino derivatives, a Stopped-Flow

Principle: Measures the rate of the physiological reaction

Protocol:

-

Buffer: 20 mM Hepes (pH 7.5), 20 mM

. -

Enzyme: Recombinant human CA I, II (off-targets) and CA IX, XII (targets). Concentration ~10–50 nM.

-

Substrate:

saturated water. -

Detection: Monitor absorbance change at 557 nm using a stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Calculation: Determine

by fitting reaction rates vs. inhibitor concentration (Cheng-Prusoff equation to derive

Data Presentation: Selectivity Profile

Hypothetical data based on typical SAR for meta-ureido derivatives.

| Compound | Substituent (Meta-tail) | Ki (hCA I) [nM] | Ki (hCA II) [nM] | Ki (hCA IX) [nM] | Selectivity (II/IX) |

| Acetazolamide | (Control) | 250 | 12 | 25 | 0.5 |

| Meta-1 | 8,500 | 240 | 150 | 1.6 | |

| Meta-2 | >10,000 | 1,200 | 8.5 | 141 | |

| Meta-3 | >10,000 | 2,500 | 2.1 | 1,190 |

Note: Meta-3 demonstrates the power of the scaffold—negligible inhibition of cytosolic CA I/II (reducing side effects) with potent inhibition of tumor-associated CA IX.

Mechanism of Action Diagram

The following diagram illustrates the specific binding mode of meta-amino sulfonamides within the CA IX active site, highlighting the Zinc coordination and the "Tail" interaction.

Figure 2: Mechanistic binding mode of meta-amino sulfonamides in the Carbonic Anhydrase IX active site.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Selectivity Mechanisms. Expert Opinion on Drug Discovery. Link

-

McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: updated therapeutic targets for cancer. Proceedings of the National Academy of Sciences (PNAS). Link

-

Zhang, H., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry. Link

-

Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Abstract: This document provides a comprehensive guide for the synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with 3-nitrobenzenesulfonyl chloride and 2-methylaniline. The initial step involves the formation of a sulfonamide linkage to yield the intermediate, 3-nitro-N-(2-methylphenyl)benzenesulfonamide. This is followed by a chemoselective reduction of the nitro functional group to afford the target amine. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction

The arylsulfonamide moiety is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] The synthesis of specifically substituted sulfonamides is therefore of paramount importance for the development of new chemical entities. This application note details the synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, a bifunctional molecule featuring both a sulfonamide linkage and a primary aromatic amine, making it an attractive building block for further chemical elaboration.

The synthetic strategy is logical and efficient, divided into two distinct and high-yielding stages:

-

Step 1: Sulfonamide Bond Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and 2-methylaniline.

-

Step 2: Nitro Group Reduction: A chemoselective reduction of the intermediate's nitro group to the corresponding primary amine.

This document provides validated, step-by-step protocols for each stage, supported by explanations of the underlying chemical principles and justifications for the selected reagents and conditions.

Overall Synthetic Workflow

The synthesis proceeds through a two-step sequence involving the formation of an intermediate sulfonamide, followed by a reduction.

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-nitro-N-(2-methylphenyl)benzenesulfonamide (Intermediate)

This initial step establishes the core sulfonamide structure. The reaction involves the nucleophilic attack of the amine (2-methylaniline) on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme

Mechanistic Insight: Nucleophilic Substitution

The formation of the sulfonamide bond is analogous to the acylation of an amine by an acid chloride. The lone pair of electrons on the nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. This process results in the displacement of the chloride ion, which is an excellent leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Figure 2: Generalized mechanism for sulfonamide formation.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 1.0 | 5.00 g |

| 2-Methylaniline (o-Toluidine) | C₇H₉N | 107.15 | 1.1 | 2.65 mL |

| Pyridine | C₅H₅N | 79.10 | 1.5 | 2.73 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~50 mL |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | q.s. |

Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride (5.00 g, 22.56 mmol).

-

Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir at room temperature until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Amine Addition: While stirring at 0 °C, add 2-methylaniline (2.65 mL, 24.82 mmol, 1.1 eq) dropwise over 5 minutes.

-

Base Addition: Following the amine, add pyridine (2.73 mL, 33.84 mmol, 1.5 eq) dropwise to the mixture. A precipitate (pyridinium hydrochloride) may form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and unreacted 2-methylaniline.

-

Work-up - Base & Brine Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield N-(2-methylphenyl)-3-nitrobenzenesulfonamide as a pale yellow solid.[3]

Expert Insights & Justification

-

Choice of Base: Pyridine is used as a base to neutralize the HCl produced.[4] Its use prevents the protonation of the nucleophilic amine, which would halt the reaction. Triethylamine is another common choice.[5][6]

-

Stoichiometry: A slight excess of the amine (1.1 eq) is used to ensure the complete consumption of the more valuable sulfonyl chloride. A larger excess of the base (1.5 eq) ensures complete HCl scavenging.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both reactants while being immiscible with the aqueous wash solutions used during work-up.

-

Temperature Control: The initial addition of reagents is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Part 2: Synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not cleave the sulfonamide bond.

Reaction Scheme

Mechanistic Insight: Chemoselective Nitro Reduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[7] Numerous methods exist, including catalytic hydrogenation (e.g., H₂ with Pd/C) and metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[8] The use of iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an alcohol/water solvent system is a highly effective, inexpensive, and environmentally benign method.[9] The reaction is believed to proceed through a series of single-electron transfers from the metal surface, with intermediates such as nitroso and hydroxylamine species being formed en route to the final amine.[10][11]

Figure 3: Simplified stepwise pathway for nitro group reduction.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Nitro-N-(2-methylphenyl)-benzenesulfonamide | C₁₃H₁₂N₂O₄S | 292.31 | 1.0 | 5.00 g |

| Iron Powder (<325 mesh) | Fe | 55.85 | 5.0 | 4.78 g |

| Ammonium Chloride | NH₄Cl | 53.49 | 4.0 | 3.66 g |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 80 mL |

| Water | H₂O | 18.02 | - | 20 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL |

| Celite® | - | - | - | q.s. |

Procedure

-

Setup: To a 250 mL round-bottom flask, add the intermediate sulfonamide (5.00 g, 17.11 mmol), iron powder (4.78 g, 85.55 mmol, 5.0 eq), and ammonium chloride (3.66 g, 68.44 mmol, 4.0 eq).

-

Solvent Addition: Add ethanol (80 mL) and water (20 mL) to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts and excess iron powder. Rinse the flask and the filter cake with ethyl acetate (3 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the bulk of the solvent under reduced pressure.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 3-Amino-N-(2-methylphenyl)benzenesulfonamide as a solid.

Expert Insights & Justification

-

Chemoselectivity: The Fe/NH₄Cl system is highly chemoselective for the reduction of nitro groups and will not affect the sulfonamide bond or the aromatic rings, which is critical for the success of this synthesis.[9]

-

Safety and Cost: This method avoids the use of pyrophoric catalysts like Raney-Ni or the high pressures associated with H₂ gas, making it safer for standard laboratory use. Iron is also significantly cheaper than precious metal catalysts like palladium or platinum.[9]

-

Role of NH₄Cl: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electron transfer process from the iron surface to the nitro group.

-

Work-up: Filtering through Celite® is a crucial step to efficiently remove the fine iron oxide byproducts, which can otherwise lead to emulsions during the extraction phase.

Safety and Handling

-

3-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Methylaniline (o-Toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

-

Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.

-

Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and volatile. Work in a well-ventilated area and avoid open flames.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of N-H stretches for the amine (approx. 3300-3500 cm⁻¹) and the disappearance of N-O stretches from the nitro group (approx. 1530 and 1350 cm⁻¹).

References

- Ram, S. & Ehrenson, S. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis1984, 1, 41-43.

-

Wienhöfer, G., Sorribes, I., Boddien, A., et al. A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society2011 , 133(32), 12875-12879. [Link]

-

Török, B., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters2021 , 23(7), 2516–2521. [Link]

-

Wang, C., et al. Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. ACS Applied Materials & Interfaces2022 , 14(14), 16345–16352. [Link]

-

Li, Y., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts2024 , 14(9), 678. [Link]

- Al-Ghorbani, M., et al. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical and Clinical Research2016, 8(10), 1399-1406.

-

Won, S.-Y., et al. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. Tetrahedron Letters2019 , 60(5), 425-428. [Link]

- Wang, Y.-M., et al. Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide.

-

Zhang, W., et al. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry2015 , 80(6), 3194–3201. [Link]

-

PrepChem. Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com2023 . [Link]

-

Wikipedia. Reduction of nitro compounds. Wikipedia2023 . [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses2002 , 79, 186. [Link]

-

Gowda, B. T., et al. N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E2012 , 68(Pt 11), o2627. [Link]

-

Yew, Y. T., et al. The mechanism of reduction of a) three nitro groups in the most likely... ResearchGate2020 . [Link]

- Horstmann, G., et al. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Yanto, Y., et al. Method of reducing aromatic nitro compounds.

-

SIELC Technologies. 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide. SIELC2018 . [Link]

-

Tasnub, M. S. A., et al. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate2021 . [Link]

- CNIPA. Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

University of the Sciences in Philadelphia. MULTISTEP SYNTHESIS PROTECTING GROUPS. USciences Chemistry(Date not available) . [Link]

-

LibreTexts. 24.8: Reactions of Arylamines. Chemistry LibreTexts2024 . [Link]

Sources

- 1. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. iscientific.org [iscientific.org]

- 3. N-(3-Methylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide | 16939-24-5 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

Protocol for sulfonylation of o-toluidine with 3-aminobenzenesulfonyl derivatives

Application Notes and Protocols

Topic: Protocol for the Sulfonylation of o-Toluidine with 3-Aminobenzenesulfonyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of sulfonamides represents a cornerstone of medicinal chemistry and drug development, with this moiety being a key structural feature in a wide array of therapeutic agents.[1] This document provides a detailed protocol for the N-sulfonylation of o-toluidine with 3-aminobenzenesulfonyl chloride hydrochloride. As senior application scientists, we present not just a series of steps, but a comprehensive guide grounded in mechanistic understanding and practical field experience. This protocol emphasizes safety, efficiency, and robust product validation, ensuring a reliable and reproducible synthetic method for obtaining N-(2-methylphenyl)-3-aminobenzenesulfonamide, a valuable scaffold for further chemical exploration.

Reaction Scheme and Mechanism

Overall Transformation:

Figure 1. General reaction scheme for the sulfonylation of o-toluidine with 3-aminobenzenesulfonyl chloride.

Mechanistic Rationale:

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution reaction, though it occurs at a sulfur center rather than a carbonyl carbon. The mechanism proceeds through a well-understood pathway.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (o-toluidine) acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-aminobenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.[2]

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the stable sulfonamide product along with the hydrochloride salt of the base.[3]

The use of a base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct.[2] If the 3-aminobenzenesulfonyl chloride is used as its hydrochloride salt, an additional equivalent of base is required to liberate the free sulfonyl chloride in situ.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| o-Toluidine | 95-53-4 | 107.15 | Liquid, toxic, combustible |

| 3-Aminobenzenesulfonyl chloride hydrochloride | 42899-76-3 | 228.10 | Solid, corrosive, water-reactive |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Liquid, flammable, toxic, hygroscopic |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | Volatile solvent, suspected carcinogen |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for extraction and chromatography |

| Hexanes | 110-54-3 | 86.18 | Solvent for recrystallization and chromatography |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Aqueous solution for work-up |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Aqueous solution for work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer (¹H and ¹³C)

-

FT-IR spectrometer

-

Melting point apparatus

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale.

Step 1: Reagent Preparation and Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzenesulfonyl chloride hydrochloride (1.14 g, 5.0 mmol, 1.0 equiv.).

-

Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

Step 2: Addition of Base and Amine

-

While stirring at 0 °C, slowly add anhydrous pyridine (1.21 mL, 15.0 mmol, 3.0 equiv.) to the suspension. Rationale: Two equivalents of pyridine are needed to free the sulfonyl chloride from its hydrochloride salt and one equivalent to neutralize the HCl produced during the reaction.

-

In a separate vial, dissolve o-toluidine (0.53 mL, 5.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM.

-

Add the o-toluidine solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

Step 3: Reaction Execution

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.

Step 4: Aqueous Work-up and Extraction

-

Upon completion, quench the reaction by slowly adding 30 mL of deionized water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

30 mL of 1 M HCl (to remove excess pyridine).

-

30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

30 mL of brine (to reduce the solubility of organic material in the aqueous layer).[4]

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

The crude solid, N-(2-methylphenyl)-3-aminobenzenesulfonamide, can be purified by recrystallization.[5]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Determine the melting point and yield of the final product.

Product Characterization

The structure of the synthesized N-(2-methylphenyl)-3-aminobenzenesulfonamide should be confirmed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the methyl group (~2.3-2.4 ppm), a broad singlet for the sulfonamide N-H proton, and a broad singlet for the amine (-NH₂) protons.[2] |

| ¹³C NMR | Resonances for all 13 unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and sulfonamide, ~3300-3500 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonyl group (~1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively), and S-N stretching (~920 cm⁻¹).[6] |

| Melting Point | A sharp melting point for the purified crystalline solid. |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles or a face shield.[7]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[7]

-

Reagent Handling:

-

Sulfonyl Chlorides: 3-Aminobenzenesulfonyl chloride hydrochloride is corrosive and water-reactive. It should be handled in a dry environment, and contact with moisture must be avoided as it liberates toxic gas.[8][9]

-

Aromatic Amines: o-Toluidine is toxic and can be absorbed through the skin. Handle with care and avoid direct contact.[10]

-

Pyridine: Pyridine is flammable and toxic. Avoid sources of ignition and ensure it is handled in a well-ventilated area.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed by moisture).2. Insufficient base.3. Low reactivity of amine. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware is oven-dried.2. Ensure at least 2 equivalents of base are used for the hydrochloride salt, plus one for the reaction.3. Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring carefully by TLC. |

| Di-sulfonylation | A common side reaction where the sulfonamide N-H proton is removed, and a second sulfonylation occurs.[4] | 1. Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.2. Add the sulfonyl chloride slowly to the amine solution.3. Use a sterically hindered or weaker base like 2,6-lutidine instead of pyridine to disfavor deprotonation of the mono-sulfonamide.[4] |

| Purification Issues | Product is an oil or fails to crystallize. | 1. Ensure all pyridine hydrochloride has been removed during the work-up.2. Try a different solvent system for recrystallization (e.g., ethanol/water, toluene).3. If recrystallization fails, purify by column chromatography on silica gel. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(2-methylphenyl)-3-aminobenzenesulfonamide.

References

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from

-

Bertini, I., Luchinat, C., & Scozzafava, A. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available at: [Link]

-

Kile, D. E., & Walse, S. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7578-7585. Available at: [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

-

Gowda, B. T., & Kumar, K. S. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(6), 669-674. Available at: [Link]

-

Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969-973. Available at: [Link]

-

Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Available at: [Link]

-

Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(10), 2081-2083. Available at: [Link]

-

Uriarte, I., Cocinero, E. J., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2807. Available at: [Link]

-

Alexander, E. R. (1947). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. Journal of the American Chemical Society, 69(6), 1599. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1692. Available at: [Link]

-

Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Available at: [Link]

- Google Patents. (2014). CN103922975A - Synthesis method of sulfonamide compound.

-

SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

-

Journal of Clinical and Medical Images. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Available at: [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2(1), 1-22. Available at: [Link]

-

ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available at: [Link]

-

RSC Medicinal Chemistry. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

-

Chemistry, an Asian journal. (2014). N-arylated-lactam-type iminosugars as new immunosuppressive agents: discovery, optimization, and biological evaluation. Chemistry, an Asian journal, 9(8), 2130-2137. Available at: [Link]

-

International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials. International Journal of Molecular Sciences, 24(13), 11082. Available at: [Link]

-

Molecules. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 553. Available at: [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. international.skcinc.com [international.skcinc.com]

Application Notes and Protocols: Strategic Coupling Reactions of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Introduction: A Versatile Scaffold for Chemical Innovation

3-Amino-N-(2-methylphenyl)benzenesulfonamide is a key bifunctional building block in modern synthetic chemistry. Its structure, featuring a nucleophilic primary aromatic amine and a secondary sulfonamide linkage, provides two distinct points for chemical modification. The primary amine, positioned meta to the electron-withdrawing sulfonamide group, serves as a versatile handle for a variety of robust and high-yield coupling reactions. This reactivity is central to the synthesis of diverse molecular architectures, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the principal coupling reactions involving the primary amine of this scaffold. We will move beyond simple procedural lists to explain the underlying principles, offer expert insights into experimental design, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Reactivity Profile

The reactivity of 3-Amino-N-(2-methylphenyl)benzenesulfonamide is governed by the electronic interplay of its functional groups. The primary aromatic amine (-NH₂) is the most nucleophilic site for most electrophilic partners. While the sulfonamide group (-SO₂NH-) is deactivating, its meta-position relative to the amine only moderately reduces the amine's nucleophilicity, leaving it highly amenable to a range of transformations. The sulfonamide proton is also acidic and can participate in reactions under strongly basic conditions, a factor that must be considered during methods development.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed reaction couples the primary amine of our substrate with aryl halides or triflates, providing direct access to a diverse library of tri-aryl sulfonamide derivatives.

Principle of the Reaction

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][3] The choice of phosphine ligand is critical, as bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[2][4]

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Expert Insights & Troubleshooting

-

Ligand Selection: Biaryl phosphine ligands like RuPhos or XPhos are highly effective for this transformation, promoting high catalytic turnover and accommodating a wide range of substrates.

-

Base Compatibility: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can potentially deprotonate the sulfonamide NH. Lithium bis(trimethylsilyl)amide (LHMDS) is often an excellent choice as it is a strong, non-nucleophilic base that can also act as an in-situ protecting group for sensitive functionalities like amides, minimizing side reactions.[5]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can deactivate the catalyst and hydrolyze reagents.

Detailed Protocol: Synthesis of N-(2-methylphenyl)-3-((4-phenylphenyl)amino)benzenesulfonamide

| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Mmol | Equiv. |

| 3-Amino-N-(2-methylphenyl)benzenesulfonamide | 262.33 | 262 | 1.0 | 1.0 |

| 4-Bromobiphenyl | 233.10 | 256 | 1.1 | 1.1 |

| Pd₂(dba)₃ | 915.72 | 28 | 0.03 | 0.03 |

| RuPhos | 468.58 | 28 | 0.06 | 0.06 |

| LHMDS (1.0 M solution in THF) | 167.33 | 2.2 mL | 2.2 | 2.2 |

| Anhydrous Toluene | - | 10 mL | - | - |

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol), 4-bromobiphenyl (256 mg, 1.1 mmol), Pd₂(dba)₃ (28 mg, 0.03 mmol), and RuPhos (28 mg, 0.06 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Slowly add the LHMDS solution (2.2 mL, 2.2 mmol) to the stirred mixture at room temperature.

-

Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound. Expected Yield: 80-95%.

Amide Bond Formation: Acylation and Peptide Coupling

The formation of an amide bond by reacting the primary amine with a carboxylic acid or its derivative is one of the most fundamental and reliable transformations in organic synthesis.[6] This reaction is central to the construction of countless pharmaceuticals and complex molecules.

Principle of the Reaction

Two primary strategies are employed:

-

Acylation with Acyl Halides: A highly efficient, direct reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.[7]

-

Coupling with Carboxylic Acids: This method requires a coupling agent (e.g., a carbodiimide like DCC or EDAC) to activate the carboxylic acid, forming a highly reactive intermediate that is then readily attacked by the amine.[7][8]

Caption: Two primary pathways for amide bond formation from a primary amine.

Expert Insights & Troubleshooting

-

Method Selection: The acyl chloride method is rapid and high-yielding but is limited by the availability and stability of the acyl chloride. The coupling agent method is more versatile and tolerant of sensitive functional groups but may require longer reaction times and more complex workup to remove byproducts (e.g., dicyclohexylurea if DCC is used).

-

Side Reactions: Ensure the use of a non-nucleophilic base like triethylamine or DIPEA in the acyl chloride method to prevent it from competing with the primary amine.

-

Selectivity: Under standard conditions, the primary amine is significantly more nucleophilic than the sulfonamide nitrogen, ensuring high selectivity for N-acylation at the desired position.

Protocol A: Acylation using Benzoyl Chloride

| Reagent | Mol. Wt. ( g/mol ) | Amount | Mmol | Equiv. |

| 3-Amino-N-(2-methylphenyl)benzenesulfonamide | 262.33 | 262 mg | 1.0 | 1.0 |

| Benzoyl Chloride | 140.57 | 155 mg (0.13 mL) | 1.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |

| Anhydrous Dichloromethane (DCM) | - | 15 mL | - | - |

Procedure:

-

Dissolve 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an argon atmosphere.

-

Add triethylamine (0.28 mL, 2.0 mmol) and stir the solution at room temperature for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from ethanol/water to afford the pure amide product. Expected Yield: >90%.

Diazotization and Azo Coupling

This classic two-step reaction transforms the primary aromatic amine into a versatile diazonium salt, which is a weak electrophile. In the subsequent azo coupling step, this salt reacts with an electron-rich aromatic compound (like a phenol or another aniline) to form a highly conjugated azo compound, which are often intensely colored dyes.[9][10]

Principle of the Reaction

The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then immediately reacted with a coupling partner. The electrophilic diazonium salt attacks the electron-rich ring of the coupling partner, typically at the para position, in an electrophilic aromatic substitution reaction.

Caption: Workflow for the synthesis of azo compounds via diazotization.

Expert Insights & Troubleshooting

-

Temperature Control is Critical: Diazonium salts are unstable and can decompose violently if isolated or warmed. The reaction must be kept at 0-5 °C at all times.

-

pH Management: The diazotization step requires a strongly acidic medium. The subsequent coupling reaction is pH-dependent; coupling to phenols is typically done under mildly alkaline conditions (pH 8-10), while coupling to anilines is performed in weakly acidic solution (pH 4-5).

Protocol: Synthesis of an Azo Dye with 2-Naphthol

| Reagent | Mol. Wt. ( g/mol ) | Amount | Mmol | Equiv. |

| 3-Amino-N-(2-methylphenyl)benzenesulfonamide | 262.33 | 262 mg | 1.0 | 1.0 |

| Concentrated HCl | 36.46 | ~0.5 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 76 mg | 1.1 | 1.1 |

| 2-Naphthol | 144.17 | 144 mg | 1.0 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | ~160 mg | ~4.0 | ~4.0 |

Procedure:

-

Diazotization: Suspend 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (0.5 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath.

-

While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (76 mg, 1.1 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.

-

Coupling: In a separate beaker, dissolve 2-naphthol (144 mg, 1.0 mmol) in 10% aqueous NaOH solution (4 mL) and cool to 5 °C.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.

-